molecular formula C19H26N4O3 B1387764 tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate CAS No. 1169982-16-4

tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

Cat. No.: B1387764
CAS No.: 1169982-16-4
M. Wt: 358.4 g/mol
InChI Key: WYOCTONXZBNSAN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS: 1170943-40-4) features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,4-oxadiazole ring linked to a 4-methylphenyl moiety. Its molecular formula is C₁₉H₂₆N₄O₄ (MW = 374.44 g/mol) . The 4-methylphenyl substituent provides moderate lipophilicity, balancing membrane permeability and metabolic stability .

Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between brominated intermediates and tert-butyl piperazine-1-carboxylate .

Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under thermal or acidic conditions .

Purification: Flash chromatography (e.g., EtOAc/petroleum ether gradients) yields purified products with moderate efficiencies (47–61% yields) .

Properties

IUPAC Name

tert-butyl 4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14-5-7-15(8-6-14)17-20-16(26-21-17)13-22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOCTONXZBNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

  • Generation of Nitrile Oxide Intermediate:
    Nitrile oxides are generated in situ from aldoximes or oximes through oxidation, often using reagents like chloramine-T or hypochlorite under mild conditions.

  • Cycloaddition with Amidoximes:
    The nitrile oxide reacts with amidoximes or acyl hydrazides to form the 1,2,4-oxadiazole ring via 1,3-dipolar cycloaddition. This step is typically performed in polar aprotic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures (~25–50°C).

  • Introduction of the 4-Methylphenyl Group:
    The aromatic substitution is achieved either via pre-functionalized amidoximes bearing the 4-methylphenyl group or through subsequent aromatic substitution on the oxadiazole ring.

  • Coupling with Piperazine Derivative:
    The resulting oxadiazole intermediate is then reacted with a piperazine derivative bearing a suitable leaving group (e.g., halide or activated ester). The carbamate functionality is introduced by reacting the piperazine nitrogen with tert-butyl chloroformate or similar carbamoylating agents.

Reaction Conditions:

Parameter Conditions Reference/Notes
Solvent DMF or DMSO High polarity favors cycloaddition
Temperature 25–50°C Mild, room temperature or slight heating
Reagents Nitrile oxides, amidoximes, carbamoyl chlorides For heterocycle formation and carbamate linkage
Catalyst None typically required Sometimes catalytic amounts of base (e.g., DIPEA)

Purification:

  • Crude product filtered and purified via column chromatography or recrystallization.
  • Yields typically range from 70–90% depending on substituents and reaction optimization.

Amidoxime-Based Cyclization with Carboxylic Acid Derivatives

An alternative approach involves the direct cyclization of amidoximes with activated carboxylic acids or esters, often under dehydrating conditions, to form the oxadiazole ring.

Methodology:

  • Preparation of Amidoximes:
    Synthesized from nitriles or via oxidation of corresponding hydrazides.

  • Activation of Carboxylic Acid:
    Using coupling reagents such as EDC, DCC, or CDI to form reactive intermediates.

  • Cyclization to Oxadiazole:
    The amidoxime reacts with the activated carboxylic acid or ester in the presence of a dehydrating agent (e.g., phosphoryl chloride or polyphosphoric acid) at elevated temperatures (~80–120°C).

  • Coupling with Piperazine:
    The oxadiazole intermediate is then coupled with tert-butyl protected piperazine derivatives, followed by deprotection and carbamate formation.

Reaction Conditions:

Parameter Conditions Reference/Notes
Solvent Toluene or pyridine Facilitates dehydration
Temperature 80–120°C Elevated for cyclization
Reagents EDC, DCC, CDI For activation of carboxylic acids
Dehydrating Agent PCl₅, PCl₃, or P2O5 To promote ring closure

Catalytic Cycloaddition Using Transition Metals

Transition metal catalysis, such as copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), has been employed to synthesize triazole-linked oxadiazole derivatives.

Procedure:

  • Preparation of Azides and Alkynes:
    Aromatic azides bearing the 4-methylphenyl group are prepared via diazotization and azidation.

  • Click Reaction:
    The azide reacts with a terminal alkyne under copper catalysis in a mixture of tert-butanol and water, producing a 1,2,3-triazole intermediate.

  • Conversion to Oxadiazole:
    The triazole intermediate undergoes oxidative rearrangement or further heterocyclization to form the oxadiazole ring, often facilitated by oxidants like iodine or DDQ.

  • Final Functionalization:
    The piperazine core is attached via nucleophilic substitution, followed by carbamate formation with tert-butyl chloroformate.

Reaction Conditions:

Parameter Conditions Reference/Notes
Solvent tert-Butanol/water mixture Compatible with click chemistry
Catalyst CuI or CuSO₄ with sodium ascorbate Standard click conditions
Temperature Room temperature Mild, ambient conditions

Data Tables Summarizing Preparation Methods

Method Key Reagents Typical Reaction Conditions Yield Range Advantages Limitations
One-pot cycloaddition + carbamate Nitrile oxides, amidoximes, tert-butyl chloroformate 25–50°C, polar aprotic solvent 70–90% High efficiency, straightforward Requires careful control of nitrile oxide generation
Amidoxime-carboxylic acid cyclization Amidoximes, activated carboxylic acids, dehydrating agents 80–120°C, toluene or pyridine 60–85% Good for diverse substitutions Harsh conditions, purification challenges
Transition metal catalysis (click) Azides, alkynes, copper catalyst Room temperature, aqueous/organic mixture 75–95% Mild, high regioselectivity Requires pre-synthesis of azides and alkynes

Notes on Optimization and Scale-Up

  • Reaction Monitoring: TLC and NMR are essential for tracking heterocycle formation and carbamate coupling.
  • Purification Strategies: Recrystallization, chromatography, and filtration are employed based on product polarity and impurities.
  • Yield Improvement: Use of excess reagents, optimized solvents, and controlled temperatures enhances yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include amines or alcohols.

    Substitution: Products vary widely depending on the nucleophile used, leading to a range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells, making tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate a candidate for further investigation in cancer therapy .

b. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar piperazine and oxadiazole functionalities have been reported to exhibit antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents based on this compound .

Material Science

a. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers. Research into polymer composites incorporating oxadiazole derivatives has shown improved performance characteristics, such as increased strength and resistance to degradation .

b. Photonic Applications
The incorporation of oxadiazole derivatives into photonic materials has been explored due to their luminescent properties. Compounds like this compound could be integrated into light-emitting devices or sensors, capitalizing on their ability to emit light under specific conditions .

Biological Research

a. Neuropharmacology
Piperazine derivatives are known for their neuroactive properties, which could be beneficial in the development of drugs targeting neurological disorders. The structure of this compound suggests it may interact with neurotransmitter systems, warranting studies into its effects on neuronal activity and potential therapeutic uses for conditions such as anxiety or depression .

b. Structure-Activity Relationship Studies
The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding how modifications to the chemical structure influence biological activity. This can lead to the design of more effective therapeutic agents by optimizing the pharmacological properties through systematic alterations .

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate involves its interaction with biological targets through the oxadiazole and piperazine moieties. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues differ in the substituents on the oxadiazole ring and piperazine backbone, influencing physicochemical and biological properties:

Compound Name (Reference) Substituent (R) Molecular Weight (g/mol) Key Features
Target Compound 4-Methylphenyl 374.44 Moderate lipophilicity; stable in simulated gastric fluid .
tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate 4-Methoxyphenyl 390.43 Increased electron density (methoxy donor); unconfirmed stability.
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridinyl ester 351.41 Polar ester group; used in kinase inhibitor synthesis.
Compound 19b 4-Phenoxyphenyl ~450 (estimated) Bulkier substituent; antimicrobial activity against enteric pathogens.
Compound 1a Triazole-linked N/A Lower stability (degrades in gastric fluid due to triazole susceptibility).

Key Research Findings

Stability : The 4-methylphenyl group confers superior metabolic stability compared to triazole or ester-containing analogues .

Synthetic Challenges: Low yields in phenoxyphenyl derivatives highlight the need for optimized coupling protocols .

Biological Activity

tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS No. 1169982-16-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.43 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that certain derivatives demonstrated significant activity against leukemia and breast cancer cell lines:

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41
tert-butyl derivativeCEM-13<1

These compounds induced apoptosis through the activation of caspase pathways, suggesting that they may serve as potential therapeutic agents in cancer treatment .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. The compound has been studied for its potential antidepressant and anxiolytic effects.

Behavioral Studies

In behavioral tests conducted on mice, the compound exhibited significant anxiolytic-like effects, as evidenced by increased time spent in the center of an open field test (OFT). The findings suggest that these effects may be mediated through serotonergic pathways:

TestResult
Open Field Test (OFT)Increased center time
Elevated Plus Maze (EPM)Reduced anxiety-like behavior
Forced Swim Test (FST)Decreased immobility time

These results indicate that the compound may have therapeutic potential in treating anxiety and depression .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties. Some studies have suggested that modifications to the oxadiazole structure can enhance antibacterial efficacy.

Antimicrobial Efficacy

Research has shown that certain derivatives exhibit significant antimicrobial activity against various pathogens:

CompoundMicrobial StrainMIC (µg/mL)
28Staphylococcus aureus16
29Escherichia coli8

These findings highlight the potential of oxadiazole derivatives as novel antimicrobial agents .

The biological activities of this compound are thought to involve several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Serotonergic Modulation : It influences serotonin receptors, contributing to its antidepressant and anxiolytic effects.
  • Antimicrobial Action : The structural features allow for interactions with microbial membranes or essential enzymes.

Q & A

Q. What are the established synthetic pathways for this compound, and what reaction conditions are typically employed?

The synthesis involves multi-step reactions, often starting with oxadiazole ring formation followed by piperazine coupling. Key methods include:

  • Nucleophilic substitution : Reacting tert-butyl piperazine derivatives with halogenated oxadiazole precursors in polar aprotic solvents (e.g., DMF) at 110°C with K₂CO₃ as a base, yielding 80–89% .
  • Suzuki-Miyaura cross-coupling : Introducing aryl groups via palladium catalysis (e.g., Pd(dppf)Cl₂) in toluene/water at 100°C, achieving 43% yield .
StepReagents/CatalystsSolventTemperatureYieldReference
Oxadiazole formationNaN₃, NH₄ClEthanol/Water80°C75–85%
Piperazine couplingK₂CO₃Dioxane110°C88.7%
Suzuki couplingPd(dppf)Cl₂, Na₂CO₃Toluene/Water100°C43%

Methodological Tip : Optimize catalyst loading (0.1–0.3 eq Pd) and base selection (K₂CO₃ vs. Na₂CO₃) to improve yields.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.46 ppm, singlet) and piperazine CH₂ signals (δ 3.0–3.8 ppm) .
  • LCMS/HRMS : Confirm molecular ion ([M+H]⁺ = 385.2) and purity (>95%) .
  • X-ray crystallography : Resolve molecular conformation (e.g., piperazine chair structure with oxadiazole torsion angle = 15.2°) .
  • FT-IR : Detect carbonyl (C=O, 1680–1720 cm⁻¹) and oxadiazole (C=N, 1600 cm⁻¹) groups .

Validation Protocol : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced Research Questions

Q. How can researchers address contradictory yields reported for similar piperazine derivatives?

Discrepancies often arise from:

  • Catalyst purity : Use freshly opened Pd catalysts to prevent oxidation .
  • Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) .
  • Substrate ratios : Maintain a 1:1.2 molar ratio of piperazine to aryl halide .
  • Workup procedures : Employ gradient silica gel chromatography (hexane:EtOAc 8:1 → 4:1) for optimal separation .

Validation Strategy :

  • Replicate procedures with identical reagent sources.
  • Monitor reaction progression via TLC/LCMS at 2-hour intervals.
  • Compare yields after rigorous drying (vacuum, 40°C) .

Q. What strategies enable functionalization of the piperazine ring while retaining the tert-butyl carbamate group?

The Boc group provides orthogonal protection. Functionalization approaches include:

  • Nucleophilic substitution : React Boc-piperazine with alkyl/aryl halides in DMF using NaH (60–80% yields) .
  • Reductive amination : Condense aldehydes with the secondary amine (after Boc deprotection) using NaBH₃CN (pH 7, 50% yields) .
  • Cross-coupling : Perform Buchwald-Hartwig amination with aryl bromides (Pd₂(dba)₃, Xantphos, 100°C, 12h) .

Critical Considerations :

  • Avoid strong acids/bases to prevent Boc cleavage.
  • Confirm functionalization via ¹H NMR integration of new proton signals .

Q. How can X-ray crystallography aid in understanding the compound’s reactivity?

Crystallographic data reveal:

  • Molecular conformation : Piperazine adopts a chair conformation, with the oxadiazole ring oriented at a 15.2° torsion angle relative to the piperazine plane .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) influence crystal packing and solubility .

Applications :

  • Predict steric hindrance for substitution reactions.
  • Guide co-crystal engineering to enhance solubility .

Data Contradiction Analysis Example

Issue : Method A (79% yield) vs. Method B (60% yield) for a related derivative .
Resolution :

Parameter Comparison :

  • Method A: Aqueous THF, room temperature.
  • Method B: Ethyl acetate/HCl, leading to partial Boc cleavage.

Root Cause : Acidic conditions in Method B degrade the Boc group.

Solution : Use neutral pH conditions for acid-sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

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